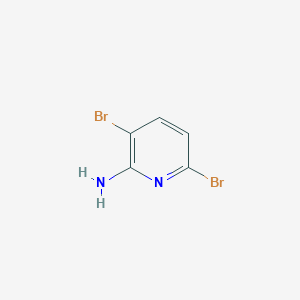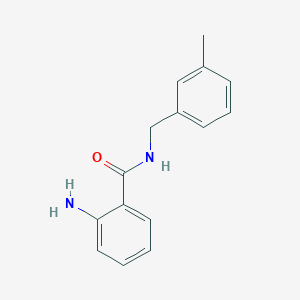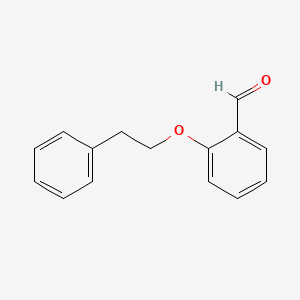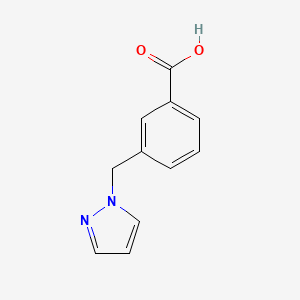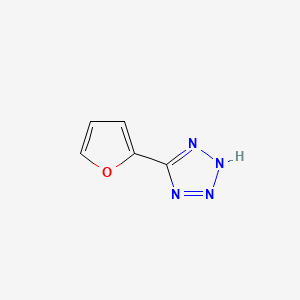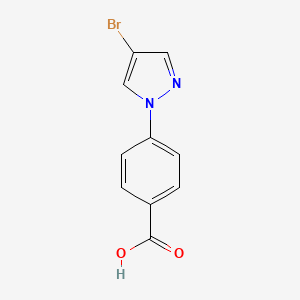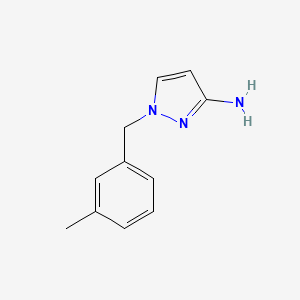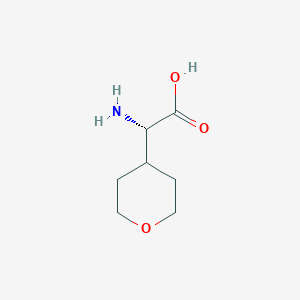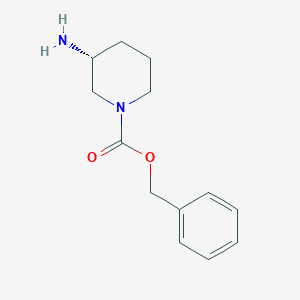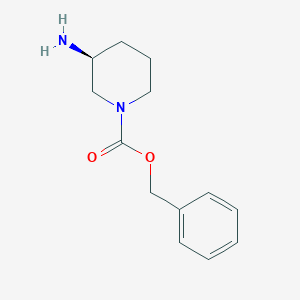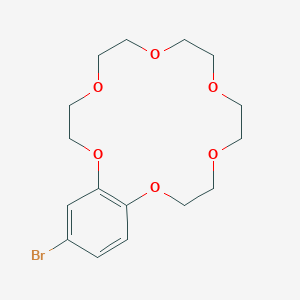
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahidro-1,4,7,10,13,16-benzohexaoxaciclooctano
Descripción general
Descripción
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine is a useful research compound. Its molecular formula is C16H23BrO6 and its molecular weight is 391.25 g/mol. The purity is usually 95%.
The exact mass of the compound 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Biomédica
Este compuesto, también conocido como 4’-Bromobenzo-18-corona-6, tiene aplicaciones potenciales en investigación biomédica debido a su capacidad de actuar como un agente complejante para ciertos iones . Su estructura le permite unirse selectivamente a cationes específicos, lo que puede ser útil en el desarrollo de nuevos agentes de diagnóstico o en el estudio del transporte de iones en sistemas biológicos.
Desarrollo Farmacéutico
En la industria farmacéutica, la estructura del éter corona del compuesto podría explotarse para crear nuevos sistemas de administración de fármacos . Los éteres corona son conocidos por formar complejos estables con varios iones, lo que puede utilizarse para transportar agentes terapéuticos a través de las membranas celulares o para proteger compuestos inestables hasta que alcancen su sitio objetivo dentro del cuerpo.
Ciencia Ambiental
El átomo de bromo presente en el compuesto sugiere que podría utilizarse en la ciencia ambiental para estudiar el destino y el transporte de los compuestos bromados en el medio ambiente . Estos estudios son cruciales para comprender el impacto ambiental de los retardantes de llama bromados y otros compuestos relacionados.
Ciencia de Materiales
En la ciencia de materiales, la capacidad del compuesto para unirse a iones se puede utilizar en la creación de membranas selectivas de iones o sensores . Estos materiales tienen aplicaciones en varias tecnologías, incluidas las baterías, las pilas de combustible y los dispositivos de monitoreo ambiental.
Biotecnología
La parte del éter corona del compuesto se puede funcionalizar para unirla a biomoléculas, lo que la hace útil en aplicaciones biotecnológicas como la ingeniería de proteínas y el etiquetado molecular . Esto puede ayudar a rastrear y analizar procesos biológicos o en el desarrollo de biosensores.
Química Analítica
En la química analítica, 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahidro-1,4,7,10,13,16-benzohexaoxaciclooctano puede utilizarse como reactivo o como precursor en la síntesis de moléculas más complejas para su uso en análisis químico . Sus propiedades de unión selectiva a iones la hacen particularmente útil en técnicas de cromatografía y espectrometría de masas.
Propiedades
IUPAC Name |
20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZIFBFFGIFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370186 | |
| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75460-28-5 | |
| Record name | 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromobenzo-18-crown 6-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine and its interaction with potassium chlorochromate?
A1: 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine acts as a macrocyclic ligand in the compound (18-bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine)potassium chlorotrioxochromate. The crystal structure analysis reveals that the potassium ion (K+) is coordinated by six oxygen atoms from the crown ether ring in an equatorial plane. Additionally, two oxygen atoms from two separate chlorochromate anions (CrClO3-) coordinate to the potassium ion axially []. This coordination forms a polymeric chain structure along the [] direction in the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


